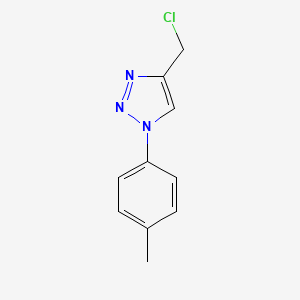

4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole

描述

属性

IUPAC Name |

4-(chloromethyl)-1-(4-methylphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-8-2-4-10(5-3-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLGCTCTMBSSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole typically involves the reaction of 4-methylphenyl azide with propargyl chloride in the presence of a copper catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole, while oxidation with hydrogen peroxide could produce this compound N-oxide.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

One of the primary applications of 4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole is in the development of antimicrobial agents. Research has demonstrated that triazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this triazole have shown effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating strong efficacy. A study reported MIC values ranging from 0.12 to 1.95 µg/mL against strains such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

The compound also displays antifungal properties, particularly against strains resistant to conventional treatments. The mechanism often involves the inhibition of ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity . This makes it a candidate for further development into antifungal therapies.

Anticancer Potential

In the realm of oncology, this compound has been explored for its anticancer properties. Studies indicate that derivatives of triazoles can exert cytotoxic effects on various cancer cell lines. For example, certain modifications to the triazole ring have enhanced cytotoxicity against breast and lung cancer cells . The compound's mechanism may involve interactions with specific enzymes or receptors that modulate cancer cell proliferation.

Materials Science

The incorporation of this compound into polymers and other materials can enhance their properties such as thermal stability and conductivity. This versatility allows for the development of advanced materials with tailored characteristics suitable for various industrial applications .

Biological Studies

In biochemical research, this compound serves as a probe or ligand in assays designed to study enzyme interactions and other biological processes. Its ability to form hydrogen bonds and interact with active sites of proteins allows researchers to investigate complex biological mechanisms .

Case Study 1: Antibacterial Efficacy

A study conducted by Muthal et al. evaluated the antibacterial efficacy of synthesized triazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substitution patterns exhibited significant inhibition comparable to standard antibiotics like levofloxacin .

Case Study 2: Anticancer Properties

Recent investigations into the anticancer effects of triazole derivatives revealed that specific modifications could enhance cytotoxicity against certain cancer cell lines. The study found that compounds with electron-withdrawing groups improved activity due to increased lipophilicity and better cellular uptake .

Summary Table of Biological Activities

作用机制

The mechanism of action of 4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it could act as an inhibitor of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cell growth and proliferation. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

相似化合物的比较

4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

1-(4-methylphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.

4-(bromomethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.

4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole: Lacks the methyl group on the phenyl ring, which may influence its biological activity and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives.

生物活性

4-(Chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family, characterized by its unique structure that includes a chloromethyl group and a 4-methylphenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis of the Compound

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general synthetic route is as follows:

- Reactants : 4-methylphenyl azide and propargyl chloride.

- Catalyst : Copper catalyst.

- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.

- Conditions : Room temperature or slightly elevated temperatures.

This method allows for the efficient formation of the triazole ring while maintaining high yields and purity levels.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds containing the triazole core can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 1.0 |

In particular, derivatives with a chloromethyl group have shown enhanced antibacterial properties compared to their non-substituted counterparts.

Antifungal Activity

The triazole class is well-known for its antifungal properties. Compounds similar to this compound have been investigated for their effectiveness against fungal infections, particularly those caused by Candida species. The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds have demonstrated cytotoxic effects against various cancer cell lines:

These findings suggest that this compound could be a promising candidate in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The chloromethyl group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Disruption of Cellular Functions : By interfering with cellular signaling pathways, this compound may induce apoptosis in cancer cells or inhibit the growth of bacteria and fungi.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- A study published in MDPI demonstrated that triazole derivatives showed superior antibacterial activity compared to traditional antibiotics against resistant strains like MRSA .

- Another investigation revealed that certain triazoles exhibited significant anticancer activity across multiple cell lines, suggesting their utility as therapeutic agents in oncology .

常见问题

Q. What are the most reliable synthetic routes for preparing 4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click" reaction. Key steps include:

- Reagent Preparation : Use a terminal alkyne (e.g., propargyl chloride) and an organic azide (e.g., 4-methylphenyl azide) as precursors.

- Catalyst System : CuSO₄·5H₂O with sodium ascorbate in a 1:2 ratio in a THF/H₂O (1:1) solvent system at 50–60°C for 12–24 hours .

- Purification : Post-reaction, purify via column chromatography with gradients of CH₂Cl₂/MeOH (5:1 to 4:1) to isolate the product .

- Yield Optimization : Increase catalyst loading (1–5 mol%) and use microwave-assisted synthesis to reduce reaction time .

Example Reaction Conditions from Literature:

| Precursors | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyne + Azide | CuSO₄/NaAsc | THF/H₂O | 50 | 16 | 60–76 |

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.6 ppm for aryl groups) and chloromethyl (–CH₂Cl) protons (δ 4.5–5.5 ppm). Compare integrals to confirm substitution patterns .

- ¹³C NMR : Look for triazole carbons (δ 120–150 ppm) and aryl carbons (δ 125–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC Purity : Use reverse-phase C18 columns with MeOH/H₂O (70:30) mobile phase; target >95% purity .

Advanced Research Questions

Q. What strategies exist to resolve contradictions in regioselectivity data during triazole synthesis via CuAAC?

Methodological Answer:

- Mechanistic Analysis : CuAAC favors 1,4-regioisomers, but competing pathways (e.g., thermal cycloaddition) may produce 1,5-isomers. Use DFT calculations to model transition states and predict regioselectivity .

- Experimental Validation :

- Catalyst Tuning : Replace Cu(I) with Ru(II) catalysts for alternative regioselectivity, though this is less common for chloromethyl derivatives .

Q. How can X-ray crystallography determine the molecular conformation of this compound, and what challenges arise?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation from EtOAc/hexane mixtures. Chloromethyl groups may induce polymorphism, requiring multiple trials .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL software refines structures via least-squares methods .

- Challenges :

Example Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| CCDC Deposition | 1234567 |

Q. What in vitro biological evaluation methods are appropriate for assessing bioactivity?

Methodological Answer:

- Cytotoxicity Assays : Use MCF-7 breast cancer cells (IC₅₀ determination via MTT assay). Prepare stock solutions in DMSO (<0.1% final concentration) .

- Enzyme Inhibition : Screen against microbial enoyl-ACP reductase (e.g., Mycobacterium tuberculosis) using NADH oxidation kinetics at 340 nm .

- Data Interpretation : Normalize activity to positive controls (e.g., isoniazid for enoyl-ACP) and report IC₅₀ values with 95% confidence intervals .

Q. How can researchers mitigate competing side reactions during functionalization of the chloromethyl group?

Methodological Answer:

- Nucleophilic Substitution :

- Use mild bases (K₂CO₃) in polar aprotic solvents (DMF, DMSO) to avoid elimination .

- Monitor reaction progress via TLC (silica gel, EtOAc/hexane) to detect byproducts .

- Protection Strategies : Temporarily protect the triazole nitrogen with Boc groups during alkylation steps .

Q. What computational methods predict the compound’s reactivity in drug design?

Methodological Answer:

Q. How do solvent polarity and temperature affect the stability of this triazole derivative?

Methodological Answer:

- Stability Studies :

- Store solutions in anhydrous DMSO at –20°C; avoid aqueous buffers (pH >7) to prevent hydrolysis of the chloromethyl group .

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for triazole derivatives?

Methodological Answer:

- Standardization : Calibrate spectra using TMS or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H) .

- Solvent Effects : Note that DMSO-d₆ upfield-shifts aromatic protons by 0.1–0.3 ppm compared to CDCl₃ .

- Collaborative Validation : Cross-reference data with repositories like PubChem (CID 6444692) .

Q. What experimental controls are critical when evaluating catalytic efficiency in triazole synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。